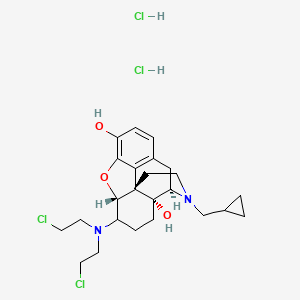
beta-Chlornaltrexamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Chlornaltrexamine dihydrochloride: is a potent, long-term opioid receptor blocker. It is known for its ability to effectively block the inhibitory effect of kappa opioid receptor agonists on dopamine release. This compound is primarily used in scientific research to study the mechanism of pain perception and opioid receptor functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chlornaltrexamine dihydrochloride involves the alkylation of naltrexone with bis(2-chloroethyl)amine. The reaction typically requires a polar organic solvent and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The final product is usually stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Chlornaltrexamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents and are conducted under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Applications De Recherche Scientifique
Beta-Chlornaltrexamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of opioid receptor antagonists.
Biology: The compound is employed in research on opioid receptors and their role in pain perception and neurotransmitter release.
Medicine: It is used in preclinical studies to investigate potential therapeutic applications for pain management and addiction treatment.
Industry: The compound is used in the development of new pharmaceuticals targeting opioid receptors
Mécanisme D'action
Beta-Chlornaltrexamine dihydrochloride exerts its effects by irreversibly binding to opioid receptors, specifically the mu, delta, and kappa receptors. This binding prevents the receptors from interacting with their natural ligands, thereby blocking their signaling pathways. The compound’s alkylating group forms a covalent bond with the receptor, leading to long-term inhibition .
Comparaison Avec Des Composés Similaires
Beta-Funaltrexamine hydrochloride: Another irreversible opioid receptor antagonist with similar properties.
Naltrindole hydrochloride: A selective delta opioid receptor antagonist.
Naltrexone hydrochloride: A reversible opioid receptor antagonist used in clinical settings.
Uniqueness: Beta-Chlornaltrexamine dihydrochloride is unique due to its irreversible binding to multiple opioid receptors, making it a valuable tool for long-term studies on opioid receptor functions and pain perception .
Propriétés
Formule moléculaire |
C24H34Cl4N2O3 |
|---|---|
Poids moléculaire |
540.3 g/mol |
Nom IUPAC |
(4R,4aR,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |
InChI |
InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17?,19-,22+,23+,24+;;/m1../s1 |
Clé InChI |
JJZDLJGFHABVOM-FARCGQQCSA-N |
SMILES isomérique |
C1CC1CN2CC[C@]34[C@@H]5C(CC[C@@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl |
SMILES canonique |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
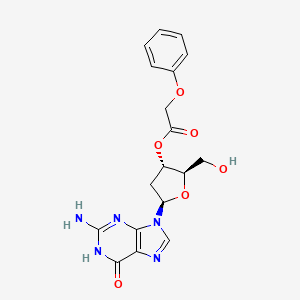
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
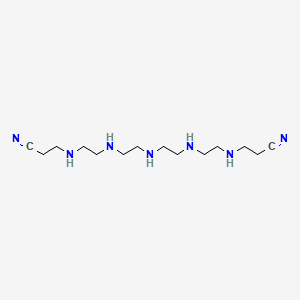
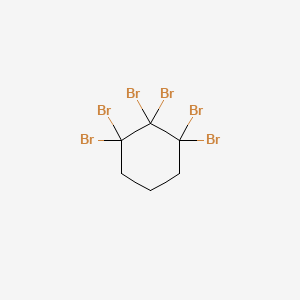
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
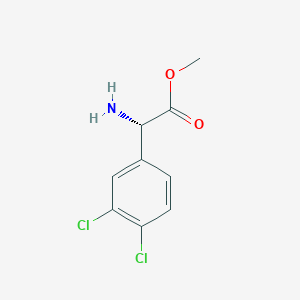
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
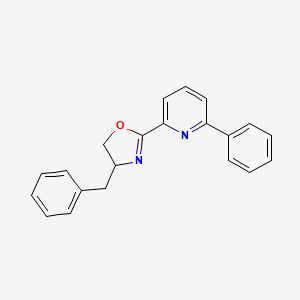
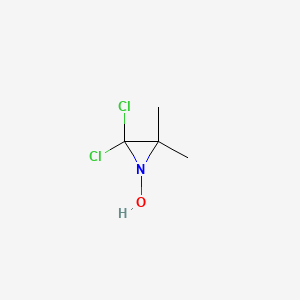
![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
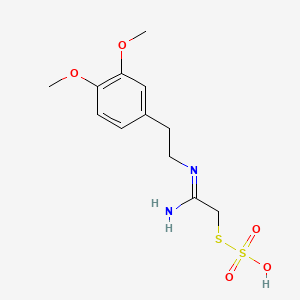
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)
